An In-depth Technical Guide to 2,5-Difluoro-DL-phenylalanine: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 2,5-Difluoro-DL-phenylalanine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Difluoro-DL-phenylalanine is a synthetic, non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and drug development. The strategic incorporation of fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2,5-Difluoro-DL-phenylalanine. Detailed experimental protocols for its synthesis, purification, and incorporation into peptides are provided, alongside a discussion of its expected biological effects and analytical characterization.
Chemical Structure and Identification
2,5-Difluoro-DL-phenylalanine is a racemic mixture of the D- and L-enantiomers of 2-amino-3-(2,5-difluorophenyl)propanoic acid. The presence of two fluorine atoms on the aromatic ring is a key structural feature that differentiates it from the endogenous amino acid, phenylalanine.
| Identifier | Value |
| Chemical Name | 2,5-Difluoro-DL-phenylalanine |
| CAS Number | 32133-38-3[1] |
| Molecular Formula | C₉H₉F₂NO₂[1] |
| Molecular Weight | 201.17 g/mol [1] |
| SMILES | C1=CC(=C(C=C1F)CC(C(=O)O)N)F |
| InChI Key | YHYQITHAFYELNW-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Properties
The introduction of fluorine atoms significantly alters the physicochemical properties of the phenylalanine scaffold, influencing its polarity, lipophilicity, and metabolic stability.
Physical Properties
| Property | Value | Source |
| Melting Point | 252 °C | [2] |
| Flash Point | 137.8 ± 27.9 °C | [2] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Solubility | Poor aqueous solubility. Soluble in dilute mineral acids and alkali hydroxide solutions. Soluble in organic solvents like DMSO for stock solutions. | [3][4] |
Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the α-proton, β-protons, and the aromatic protons. The aromatic region will show complex splitting patterns due to H-H and H-F coupling. |
| ¹³C NMR | Resonances for the carboxyl, α-carbon, β-carbon, and aromatic carbons. The aromatic carbon signals will be split due to C-F coupling. |
| ¹⁹F NMR | A sensitive probe for the local environment of the fluorine atoms. The two fluorine atoms are expected to show distinct chemical shifts, providing a powerful tool for studying conformational changes in peptides and proteins.[5][6][7] |
| FT-IR | Characteristic absorption bands for the amino group (N-H stretching and bending), the carboxyl group (C=O and O-H stretching), and the C-F bonds on the aromatic ring. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ is expected at m/z 202.1. |
Synthesis and Purification
The most common method for the synthesis of 2,5-Difluoro-DL-phenylalanine is the Erlenmeyer-Plöchl synthesis.
Synthesis Workflow
Caption: Workflow for the synthesis and purification of 2,5-Difluoro-DL-phenylalanine.
Detailed Experimental Protocol: Erlenmeyer-Plöchl Synthesis
Step 1: Azlactone Formation
-
In a round-bottom flask, combine 2,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1 equivalent).
-
Add acetic anhydride (3 equivalents) to the mixture.
-
Heat the reaction mixture to 100-110°C with continuous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature.
-
Slowly add ethanol to precipitate the azlactone intermediate.
-
Collect the solid product by filtration, wash with cold ethanol, and then with water.
Step 2: Hydrolysis
-
Suspend the crude azlactone in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours. Monitor the hydrolysis by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with hydrochloric acid to a pH of approximately 5-6.
-
Collect the precipitated 2,5-Difluoro-DL-phenylalanine by filtration.
-
Wash the solid product with cold water and a small amount of cold ethanol.
-
Dry the product under vacuum.
Purification Protocol: Recrystallization
-
Solvent Selection: A mixture of ethanol and water is a good starting point for recrystallization. The crude product should be soluble in the hot solvent mixture and sparingly soluble when cold.[8]
-
Dissolution: Dissolve the crude 2,5-Difluoro-DL-phenylalanine in a minimum amount of hot ethanol.
-
Induce Crystallization: While hot, add hot deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[8]
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[2]
Biological Properties and Applications in Drug Development
The unique properties of 2,5-Difluoro-DL-phenylalanine make it a valuable tool in drug discovery and peptide design.
Metabolic Stability and Proteolytic Resistance
The strong carbon-fluorine bond enhances the metabolic stability of molecules containing 2,5-Difluoro-DL-phenylalanine. Peptides incorporating this amino acid are expected to exhibit increased resistance to proteolytic degradation by enzymes such as proteasomes, leading to a longer in vivo half-life.[9]
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate 2,5-Difluoro-DL-phenylalanine or a peptide containing it with human liver microsomes (e.g., 1 mg/mL) in a phosphate buffer at 37°C.[10][11]
-
Cofactor: Initiate the metabolic reaction by adding NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Enzyme Inhibition
Due to its structural similarity to phenylalanine, 2,5-Difluoro-DL-phenylalanine is predicted to act as a competitive inhibitor of enzymes that process phenylalanine, such as phenylalanine hydroxylase (PAH).[8][12] This enzyme is crucial for the metabolism of phenylalanine to tyrosine.[13]
Experimental Protocol: Phenylalanine Hydroxylase (PAH) Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified PAH enzyme, the cofactor tetrahydrobiopterin (BH4), and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of 2,5-Difluoro-DL-phenylalanine to the reaction mixture.
-
Initiation: Start the reaction by adding the substrate, L-phenylalanine.
-
Incubation: Incubate at 37°C for a defined period.
-
Termination: Stop the reaction, for example, by adding perchloric acid.
-
Analysis: Quantify the amount of tyrosine produced, typically by HPLC with fluorescence detection.
-
Data Analysis: Determine the inhibition constant (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations.[12]
Signaling Pathway Modulation
Amino acids are known to regulate cell growth and proliferation through the mTOR (mechanistic Target of Rapamycin) signaling pathway.[14][15] Phenylalanine, in particular, can influence mTORC1 activity.[16][17] It is hypothesized that as a phenylalanine analog, 2,5-Difluoro-DL-phenylalanine could potentially modulate this pathway.
Caption: Postulated interaction of 2,5-Difluoro-DL-phenylalanine with the mTOR signaling pathway.
Incorporation into Peptides
2,5-Difluoro-DL-phenylalanine can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. This allows for the creation of novel peptides with altered biological activities and stabilities.[18]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin) and perform Fmoc deprotection using 20% piperidine in DMF.
-
Amino Acid Activation: Activate Fmoc-2,5-Difluoro-DL-phenylalanine (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an activator base like DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.[18]
Conclusion
2,5-Difluoro-DL-phenylalanine is a versatile building block for the development of novel peptides and small molecule therapeutics. Its unique structural and chemical properties, primarily stemming from the presence of two fluorine atoms, offer advantages in terms of metabolic stability, potential for enzyme inhibition, and utility as a spectroscopic probe. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and utilize this compound in their drug discovery and development efforts. Further quantitative studies on its biological activities will undoubtedly expand its applications in creating next-generation therapeutic agents.
References
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